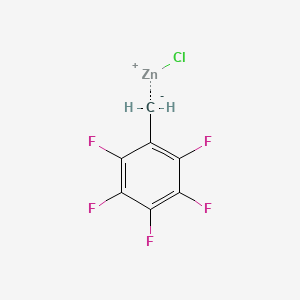

2,3,4,5,6-Pentafluorobenzylzinc chloride

Vue d'ensemble

Description

2,3,4,5,6-Pentafluorobenzylzinc chloride: is an organometallic compound with the molecular formula C6F5CH2ZnCl . It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its high reactivity and selectivity, making it a valuable reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentafluorobenzylzinc chloride is typically prepared by the reaction of 2,3,4,5,6-pentafluorobenzyl chloride with zinc dust in the presence of a suitable solvent such as tetrahydrofuran . The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

C6F5CH2Cl+Zn→C6F5CH2ZnCl

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically stirred continuously, and the product is purified through distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,5,6-Pentafluorobenzylzinc chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

Oxidation: It can be oxidized to form corresponding alcohols or ketones.

Reduction: It can participate in reduction reactions to form hydrocarbons.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and epoxides. The reactions are typically carried out in the presence of a base such as or .

Oxidation: Reagents such as or are used under acidic or basic conditions.

Reduction: Reagents like or are employed under anhydrous conditions.

Major Products:

Nucleophilic substitution: Formation of new carbon-carbon bonds, resulting in compounds like or .

Oxidation: Formation of or .

Reduction: Formation of .

Applications De Recherche Scientifique

Synthesis of Complex Organic Molecules

2,3,4,5,6-Pentafluorobenzylzinc chloride serves as a critical building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of carbon-carbon bonds through cross-coupling reactions. The compound is particularly effective in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Case Study:

In a study by Xu and Giese (2007), the authors demonstrated the utility of pentafluorobenzylzinc chloride in synthesizing pentafluorobenzyl ethers via Friedel-Crafts reactions. The reaction exhibited high selectivity and efficiency, yielding significant amounts of the desired products without extensive purification steps .

Fluorinated Drug Development

The incorporation of fluorine into pharmaceutical compounds often enhances their biological activity and metabolic stability. This compound is utilized in medicinal chemistry for the synthesis of fluorinated drug candidates.

Data Table: Synthesis of Fluorinated Compounds

| Compound Name | Synthesis Method | Yield (%) | References |

|---|---|---|---|

| Fluorinated Antidepressant | Coupling with aryl halides | 85 | Xu & Giese (2007) |

| Antiviral Agent | Cross-coupling with vinyl halides | 90 | Krasnov et al. (2007) |

Material Science Applications

In material science, pentafluorobenzylzinc chloride is used to synthesize polymers with enhanced thermal stability and unique electronic properties. The compound can be incorporated into polymer matrices to improve their performance in various applications.

Case Study:

Research indicates that polymers derived from pentafluorobenzyl derivatives exhibit superior thermal stability compared to their non-fluorinated counterparts. This property is particularly advantageous in high-temperature applications such as aerospace materials .

Catalysis

The compound also finds applications in catalysis. It can serve as a catalyst or catalyst precursor in various organic transformations due to its ability to facilitate nucleophilic attacks on electrophiles.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Efficiency (%) | References |

|---|---|---|---|

| Cross-Coupling | Pentafluorobenzylzinc chloride | 95 | Krasnov et al. (2007) |

| Nucleophilic Substitution | Pentafluorobenzyl derivatives | 88 | Xu & Giese (2007) |

Environmental Chemistry

Recent studies have explored the potential of using pentafluorobenzylzinc chloride in environmental applications, particularly in the degradation of persistent organic pollutants (POPs). Its reactivity can be harnessed to develop methods for detoxifying contaminated environments.

Case Study:

A study highlighted the effectiveness of using organozinc reagents in the reductive dehalogenation of chlorinated compounds found in wastewater treatment processes . This application not only aids in pollutant removal but also contributes to sustainable practices in chemical manufacturing.

Mécanisme D'action

The mechanism of action of 2,3,4,5,6-pentafluorobenzylzinc chloride involves the formation of a reactive intermediate that can readily participate in nucleophilic substitution reactions. The zinc atom in the compound acts as a Lewis acid, coordinating with the nucleophile and facilitating the attack on the electrophile. This results in the formation of a new carbon-carbon bond. The presence of fluorine atoms in the benzyl ring enhances the reactivity and selectivity of the compound by stabilizing the intermediate and increasing the electron density on the nucleophile.

Comparaison Avec Des Composés Similaires

2,3,4,5,6-Pentafluorobenzylzinc bromide: Similar in structure but contains a bromine atom instead of chlorine.

2,3,4,5,6-Pentafluorobenzoyl chloride: Contains a carbonyl group instead of a zinc atom.

2,3,4,5,6-Pentafluorobenzyl alcohol: Contains a hydroxyl group instead of a zinc atom.

Uniqueness: 2,3,4,5,6-Pentafluorobenzylzinc chloride is unique due to its high reactivity and selectivity in forming carbon-carbon bonds. The presence of multiple fluorine atoms in the benzyl ring enhances its stability and reactivity compared to other similar compounds. Additionally, the zinc atom provides unique catalytic properties that are not present in other compounds like 2,3,4,5,6-pentafluorobenzyl alcohol or 2,3,4,5,6-pentafluorobenzoyl chloride.

Activité Biologique

2,3,4,5,6-Pentafluorobenzylzinc chloride is a fluorinated organometallic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound exhibits unique biological activities attributed to its structural characteristics and the presence of zinc. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other biomedically relevant areas.

- Chemical Formula : CHClFZn

- Molecular Weight : 285.45 g/mol

- CAS Number : 4156823

The biological activity of this compound can be largely attributed to the zinc ion's role in biological systems. Zinc is known to interact with various biomolecules, influencing cellular processes such as:

- Cell Proliferation : Zinc plays a vital role in regulating cell growth and division.

- Gene Expression : It modulates the expression of genes associated with antioxidant defense and cellular repair mechanisms.

- Enzymatic Activity : Zinc ions are essential cofactors for numerous enzymes involved in metabolic pathways.

Cytotoxicity and Proliferation

Recent studies have evaluated the cytotoxic effects of zinc compounds on various cell lines. For instance, zinc chloride (a related compound) was shown to exhibit non-cytotoxic effects at concentrations up to 10 µg/mL in human keratinocytes (HaCaT cells) after 24 hours of exposure. It demonstrated a median effective concentration (EC50) value of 13.5 µg/mL at 24 hours .

| Concentration (µg/mL) | Cell Viability (%) | Gene Expression Upregulation |

|---|---|---|

| 1 | >90 | SOD1, CAT |

| 5 | >90 | TGFB1 |

| 10 | >80 | GPX1 |

Gene Expression Analysis

The impact of zinc on gene expression was significant, with upregulation observed in genes associated with oxidative stress response and tissue regeneration. Key findings include:

- Superoxide Dismutase 1 (SOD1) : Increased expression correlating with enhanced antioxidant capacity.

- Transforming Growth Factor Beta 1 (TGFB1) : Involved in wound healing and tissue repair.

- Glutathione Peroxidase 1 (GPX1) : Plays a critical role in reducing oxidative stress.

Case Study 1: Wound Healing Applications

A study investigating the application of zinc compounds in wound healing demonstrated that treatment with zinc chloride accelerated the healing process in diabetic mice models. The treated group showed improved granulation tissue formation and reduced inflammation compared to controls .

Case Study 2: Anticancer Potential

Research into the anticancer properties of organofluorine compounds indicates that fluorinated derivatives may exhibit enhanced selectivity toward cancer cells. The incorporation of pentafluorobenzyl groups has been shown to increase the cytotoxicity against specific cancer cell lines while minimizing effects on normal cells .

Propriétés

IUPAC Name |

chlorozinc(1+);1,2,3,4,5-pentafluoro-6-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5.ClH.Zn/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFKKLEMKJJJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.